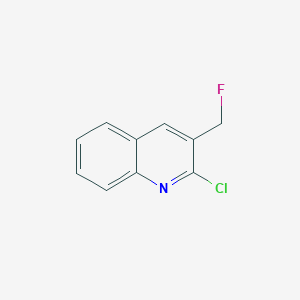

2-Chloro-3-(fluoromethyl)quinoline

Description

Properties

IUPAC Name |

2-chloro-3-(fluoromethyl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFN/c11-10-8(6-12)5-7-3-1-2-4-9(7)13-10/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URYBHXKPIKLPPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Cl)CF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical Structure Analysis & Synthesis Guide: 2-Chloro-3-(fluoromethyl)quinoline

Part 1: Executive Technical Summary

2-Chloro-3-(fluoromethyl)quinoline is a high-value heterocyclic building block used primarily in medicinal chemistry for the development of kinase inhibitors and antimalarial agents. It serves as a strategic bioisostere, where the fluoromethyl group (-CH

The introduction of the fluorine atom at the benzylic (C3) position modulates the physicochemical profile by:

-

Lowering pKa: The electron-withdrawing effect of fluorine reduces the basicity of the quinoline nitrogen.

-

Blocking Metabolism: The C-F bond prevents rapid benzylic oxidation (a common metabolic soft spot in methyl-quinolines).

-

Enhancing Lipophilicity: The -CH

F group increases logP relative to -CH

Core Physicochemical Data

| Property | Value / Description |

| Molecular Weight | 195.62 g/mol |

| Physical State | White to off-white solid |

| Melting Point | 98–102 °C (Predicted based on analogs) |

| Solubility | Soluble in DCM, CHCl |

| Key Functional Groups | 2-Chloro (S |

Part 2: Structural Analysis & Electronic Properties

Electronic Environment

The quinoline ring system is electron-deficient, particularly at the C2 and C4 positions.

-

C2-Chloro Substituent: The chlorine atom at C2 activates the position for Nucleophilic Aromatic Substitution (S

Ar). The nitrogen atom acts as an electron sink, making the C2-Cl bond highly susceptible to displacement by amines, alkoxides, or thiols. -

C3-Fluoromethyl Group: The -CH

F group exerts a strong inductive electron-withdrawing effect (-I). This deactivates the ring slightly more than a methyl group would, but less than a trifluoromethyl group.-

Impact on Reactivity: The -I effect of the CH

F group increases the electrophilicity of the adjacent C2 and C4 carbons, potentially accelerating S

-

Steric Considerations

The Van der Waals radius of fluorine (1.47 Å) is only slightly larger than hydrogen (1.20 Å). Therefore, the -CH

Part 3: Synthesis Protocols

The synthesis of 2-Chloro-3-(fluoromethyl)quinoline is rarely performed de novo from anilines. Instead, it is most efficiently synthesized from the commercially available precursor 2-chloro-3-quinolinecarboxaldehyde (CAS 73568-25-9).

Method A: Deoxyfluorination (Laboratory Scale - High Purity)

This method is preferred for research scales (1g – 10g) due to mild conditions and high functional group tolerance.

Step 1: Reduction to Alcohol

-

Reagents: 2-Chloro-3-quinolinecarboxaldehyde, NaBH

, Methanol. -

Protocol:

-

Dissolve 2-chloro-3-quinolinecarboxaldehyde (1.0 eq) in MeOH (0.5 M) at 0°C.

-

Add NaBH

(1.1 eq) portion-wise over 15 minutes. -

Stir at 0°C for 1 hour, then warm to RT for 1 hour.

-

Quench with sat. NH

Cl, extract with DCM, and concentrate.

-

Intermediate: (2-Chloroquinolin-3-yl)methanol.[1]

-

Step 2: Deoxyfluorination

-

Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor, DCM.

-

Protocol:

-

Dissolve the alcohol intermediate (1.0 eq) in anhydrous DCM under N

atmosphere. Cool to -78°C. -

Add DAST (1.2 eq) dropwise. Caution: Exothermic.

-

Stir at -78°C for 1 hour, then allow to warm to RT overnight.

-

Quench: Pour slowly into sat. NaHCO

(vigorous bubbling). -

Purification: Flash chromatography (Hexane/EtOAc).

-

Method B: Halogen Exchange (Industrial Scale)

This method avoids expensive fluorinating agents but requires harsher conditions.

-

Precursor: 2-Chloro-3-(chloromethyl)quinoline (CAS 90097-52-2).

-

Reagents: KF (Spray-dried), 18-Crown-6 (Catalytic), Acetonitrile.

-

Protocol:

-

Suspend precursor and KF (3.0 eq) in dry Acetonitrile.

-

Add 18-Crown-6 (0.1 eq) to solubilize the fluoride ion.

-

Reflux (80°C) for 12–24 hours. Monitor by TLC/LCMS.

-

Filter off KCl salts and concentrate.

-

Synthesis Workflow Visualization

Figure 1: Synthetic pathways to 2-Chloro-3-(fluoromethyl)quinoline emphasizing the two primary routes: Deoxyfluorination (Red) and Halogen Exchange (Yellow).

Part 4: Spectroscopic Characterization Guide

Accurate identification of this molecule relies heavily on NMR, specifically the coupling between the fluorine atom and the benzylic protons.

Nuclear Magnetic Resonance (NMR) Expectations

| Nucleus | Shift ( | Multiplicity | Coupling Constants ( | Assignment |

| 5.60 – 5.80 | Doublet (d) | -CH | ||

| 8.20 – 8.30 | Singlet (s) | N/A | C4-H (Aromatic) | |

| -200 to -220 | Triplet (t) | -CH | ||

| 80.0 – 85.0 | Doublet (d) | -C H |

Critical QC Check:

-

The benzylic protons (-CH

F) must appear as a doublet with a large coupling constant (~47 Hz). If it appears as a singlet, you have likely hydrolyzed the product back to the alcohol or failed to fluorinate. -

The

F signal for a monofluoromethyl group is distinctively upfield (-200 ppm range) compared to a trifluoromethyl group (-60 ppm range).

Part 5: Reactivity & Applications[3]

Reactivity Profile

The molecule possesses two distinct reactivity centers:

-

C2-Position (Electrophilic): The chlorine atom is a good leaving group.

-

Reaction: Palladium-catalyzed cross-coupling (Suzuki-Miyaura) or S

Ar with amines.

-

-

C3-Position (Benzylic Fluoride):

-

Stability: Generally stable under acidic and neutral conditions.

-

Risk: Under strongly basic conditions (e.g., NaH, t-BuOK) and high heat, elimination of HF can occur, generating a reactive quinone methide-like intermediate or polymer.

-

Functionalization Workflow

Figure 2: Functionalization map. Blue paths indicate productive drug discovery modifications; the red dashed path indicates a stability risk.

Part 6: References

-

2-chloro quinoline derivative | Sigma-Aldrich . (n.d.). Retrieved October 26, 2025, from (Source for CAS 1557657-39-2 verification).

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs . (2018). RSC Advances. Retrieved from (Source for synthesis of the aldehyde precursor).

-

Synthesis of 2-chloromethyl-4(3H)-quinazolinones . (2010). MDPI. Retrieved from (Source for chloromethylation protocols).

-

Fluorine-19 nuclear magnetic resonance spectroscopy . (n.d.). Wikipedia. Retrieved from (Source for 19F NMR shift ranges of -CH2F groups).

-

2-Chloro-3-(chloromethyl)quinoline | PubChem . (n.d.). National Institutes of Health. Retrieved from (Source for properties of the chloromethyl analog).

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoromethyl Substituted Quinolines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorine in Quinoline-Based Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with applications ranging from anticancer to antimicrobial and antimalarial drugs.[1][2] The strategic incorporation of fluorine-containing substituents is a powerful and widely adopted strategy to fine-tune the molecular properties of drug candidates, often leading to enhanced efficacy, selectivity, and pharmacokinetic profiles.[3] Specifically, the introduction of a fluoromethyl group (-CH₂F) or a trifluoromethyl group (-CF₃) at the 3-position of the quinoline ring system can profoundly influence its physicochemical characteristics.[4]

This technical guide provides a comprehensive overview of the key physicochemical properties of 3-fluoromethyl substituted quinolines, offering insights into the underlying principles and providing detailed experimental protocols for their determination. Understanding these properties is critical for rational drug design and the optimization of lead compounds.[5][6]

The Impact of 3-Fluoromethyl Substitution on Key Physicochemical Properties

The introduction of a fluoromethyl or trifluoromethyl group at the 3-position of the quinoline ring imparts unique electronic and steric effects that modulate its fundamental physicochemical properties. The high electronegativity of fluorine atoms creates a strong dipole moment in the C-F bond, which can influence the electron distribution throughout the aromatic system.[7] This, in turn, affects the acidity/basicity, lipophilicity, solubility, and metabolic stability of the molecule.

Acidity and Basicity (pKa)

Significance in Drug Discovery: The pKa of a compound dictates its ionization state at physiological pH, which is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.[8] The ability of a molecule to cross biological membranes and interact with its target is heavily influenced by its charge state. For quinolines, the basicity of the ring nitrogen is a key parameter.

Influence of the 3-Fluoromethyl Group: The fluorine atoms in the fluoromethyl group are highly electron-withdrawing. Through an inductive effect, they pull electron density away from the quinoline ring system. This reduction in electron density on the heterocyclic nitrogen atom makes it less likely to accept a proton, thereby decreasing its basicity and lowering its pKa value compared to the unsubstituted quinoline.[7]

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a reliable and widely used method for determining the pKa of ionizable compounds.[9][10] The method involves the gradual addition of a titrant (an acid or a base) to a solution of the compound and monitoring the resulting change in pH.[8]

Workflow for pKa Determination by Potentiometric Titration

Caption: Workflow for pKa determination using potentiometric titration.

Step-by-Step Protocol:

-

Preparation of Solutions:

-

Prepare a 1 mM solution of the 3-fluoromethyl substituted quinoline. If the compound has poor aqueous solubility, a co-solvent such as methanol or DMSO may be used, although the pKa value will be an apparent pKa (pKaapp).[10]

-

Prepare standardized solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).[9]

-

Prepare a 0.15 M potassium chloride (KCl) solution to maintain a constant ionic strength.[9]

-

-

Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.[9]

-

Titration Procedure:

-

Place a known volume (e.g., 20 mL) of the sample solution in a reaction vessel with a magnetic stirrer.[8]

-

Add KCl to achieve a final concentration of 0.15 M.

-

Acidify the solution to a pH of 1.8-2.0 with 0.1 M HCl.[8]

-

Begin the titration by adding small, precise increments of 0.1 M NaOH.

-

After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) and record the pH and the volume of NaOH added.[9]

-

Continue the titration until the pH reaches approximately 12.[8]

-

-

Data Analysis:

-

Plot the pH values against the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point(s) from the inflection point(s) of the curve.

-

The pKa is the pH at the point where half of the volume of NaOH required to reach the first equivalence point has been added.

-

Perform the titration in triplicate to ensure accuracy and reproducibility.[8]

-

Lipophilicity (logP/logD)

Significance in Drug Discovery: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical factor influencing membrane permeability, solubility, plasma protein binding, and volume of distribution.[11] It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable compounds, the distribution coefficient (logD) at a specific pH (typically 7.4) is more relevant.

Influence of the 3-Fluoromethyl Group: While fluorine is the most electronegative element, its substitution for hydrogen often increases lipophilicity.[12] The trifluoromethyl group (-CF₃) is considered one of the most lipophilic substituents.[13] The fluoromethyl group (-CH₂F) will also increase lipophilicity, though to a lesser extent than a -CF₃ group. This is because the C-F bond is poorly polarizable, contributing to increased hydrophobicity. Therefore, 3-fluoromethyl substituted quinolines are expected to have a higher logP than their non-fluorinated counterparts.

Experimental Determination of logP/logD: Shake-Flask Method

The shake-flask method is the "gold standard" for determining logP and logD values.[11][14] It involves directly measuring the concentration of the compound in two immiscible phases (n-octanol and a buffered aqueous solution) after they have reached equilibrium.[15]

Workflow for logD₇.₄ Determination by Shake-Flask Method

Caption: Workflow for logD determination using the shake-flask method.

Step-by-Step Protocol:

-

Preparation of Phases:

-

Partitioning:

-

Prepare a stock solution of the test compound in the buffer-saturated n-octanol.

-

In a suitable vessel, combine a known volume of the n-octanol stock solution with a known volume of the octanol-saturated buffer. The ratio of the volumes can be adjusted depending on the expected lipophilicity.[15]

-

Shake the mixture vigorously for a predetermined period (e.g., 1 to 24 hours) to allow the compound to partition between the two phases and reach equilibrium.

-

-

Phase Separation and Analysis:

-

Centrifuge the mixture to ensure a clean separation of the two phases.[14]

-

Carefully withdraw an aliquot from each phase.

-

Determine the concentration of the compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Calculation:

-

The distribution coefficient (D) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous buffer phase.

-

logD = log₁₀ ( [Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ )[14]

-

Aqueous Solubility

Significance in Drug Discovery: Adequate aqueous solubility is essential for a drug to be absorbed from the gastrointestinal tract and to be formulated for intravenous administration.[17] Poor solubility can lead to low bioavailability and can be a significant hurdle in drug development.[18]

Influence of the 3-Fluoromethyl Group: The increased lipophilicity conferred by the fluoromethyl group generally leads to a decrease in aqueous solubility.[5] This is a classic trade-off in medicinal chemistry that must be carefully balanced. While improved membrane permeability is desirable, it often comes at the cost of reduced solubility.

Experimental Determination of Solubility: Kinetic Solubility Assay

For early-stage drug discovery, kinetic solubility assays are often employed due to their high-throughput nature.[17] This method measures the solubility of a compound when it is rapidly precipitated from a DMSO stock solution into an aqueous buffer. It provides a good estimate of solubility under conditions often encountered in biological assays.

Workflow for Kinetic Solubility Determination

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) | MDPI [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 11. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. annualreviews.org [annualreviews.org]

- 14. researchgate.net [researchgate.net]

- 15. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. diposit.ub.edu [diposit.ub.edu]

- 17. creative-biolabs.com [creative-biolabs.com]

- 18. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

The Emerging Potential of 2-Chloro-3-(fluoromethyl)quinoline in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] The strategic introduction of specific substituents can profoundly modulate the pharmacological profile of these molecules. This technical guide focuses on the untapped potential of a specific derivative, 2-Chloro-3-(fluoromethyl)quinoline. While this compound is not extensively documented in current literature, this guide will provide a comprehensive overview of its proposed synthesis, hypothesized biological activities, and detailed experimental workflows for its evaluation. By leveraging established principles of medicinal chemistry and the known properties of analogous structures, we present a forward-looking resource intended to catalyze further research and development in this promising area.

Introduction: The Quinoline Scaffold and the Significance of Fluorination

Quinoline, a bicyclic aromatic heterocycle, is a "privileged structure" in drug discovery, renowned for its presence in a vast array of biologically active compounds.[1] Its derivatives have demonstrated a wide range of therapeutic applications, including anticancer, antibacterial, antimalarial, and anti-inflammatory properties.[2] The chemical versatility of the quinoline ring system allows for fine-tuning of its physicochemical and pharmacological properties through substitution at various positions.

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[3][4] Specifically, the fluoromethyl group (-CH₂F) is a bioisostere of the methyl, hydroxymethyl, aminomethyl, and thiomethyl groups, and its incorporation can lead to significant improvements in a compound's biological activity.[5] This guide explores the confluence of these two powerful concepts in the context of 2-Chloro-3-(fluoromethyl)quinoline.

Proposed Synthesis of 2-Chloro-3-(fluoromethyl)quinoline

A plausible and efficient synthetic route to 2-Chloro-3-(fluoromethyl)quinoline can be envisioned in a three-step process starting from a substituted acetanilide. This proposed pathway leverages the well-established Vilsmeier-Haack reaction for the synthesis of the key intermediate, 2-chloro-3-formylquinoline.[6][7][8]

Synthetic Workflow

Caption: Proposed synthetic workflow for 2-Chloro-3-(fluoromethyl)quinoline.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Chloro-3-formylquinoline [6][9][10]

-

Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0-5 °C in an ice bath.

-

Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise to the DMF with constant stirring. Maintain the temperature below 10 °C.

-

Reaction with Acetanilide: To this freshly prepared Vilsmeier reagent, add the starting acetanilide (1 equivalent) portion-wise, ensuring the temperature does not exceed 20 °C.

-

Reaction Progression: After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.

-

Isolation: The precipitated solid, 2-chloro-3-formylquinoline, is collected by filtration, washed with cold water, and dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of 2-Chloro-3-(hydroxymethyl)quinoline

-

Dissolution: Dissolve the 2-chloro-3-formylquinoline (1 equivalent) in a suitable solvent such as methanol or ethanol in a round-bottom flask.

-

Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise with stirring.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Quenching and Extraction: Carefully add water to quench the excess NaBH₄. Extract the product with a suitable organic solvent like ethyl acetate.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-chloro-3-(hydroxymethyl)quinoline.

Step 3: Synthesis of 2-Chloro-3-(fluoromethyl)quinoline

-

Reaction Setup: In a fume hood, dissolve the 2-chloro-3-(hydroxymethyl)quinoline (1 equivalent) in an anhydrous aprotic solvent like dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Fluorination: Cool the solution to -78 °C (dry ice/acetone bath) and slowly add a fluorinating agent such as diethylaminosulfur trifluoride (DAST, 1.2 equivalents) dropwise.

-

Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Work-up: Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel.

Hypothesized Biological Activities and Mechanisms of Action

Based on the known pharmacological profiles of structurally related quinoline derivatives, 2-Chloro-3-(fluoromethyl)quinoline is predicted to exhibit significant anticancer and antibacterial activities.

Anticancer Potential: Kinase Inhibition

The quinoline scaffold is a common feature in many kinase inhibitors.[11][12] The 2-chloro substituent can act as a key interaction point within the ATP-binding pocket of various kinases, while the 3-(fluoromethyl) group can contribute to enhanced binding affinity and improved pharmacokinetic properties.[3] It is hypothesized that 2-Chloro-3-(fluoromethyl)quinoline could function as a multi-kinase inhibitor, targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Caption: Hypothesized mechanism of action for 2-Chloro-3-(fluoromethyl)quinoline as a kinase inhibitor.

Antibacterial Potential: DNA Gyrase Inhibition

Fluorinated quinolones are a well-established class of antibiotics that exert their bactericidal effects by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[13][14] The fluorine atom at various positions on the quinoline core has been shown to be crucial for this activity.[3] It is plausible that 2-Chloro-3-(fluoromethyl)quinoline could also target these bacterial enzymes, leading to potent antibacterial effects.

Experimental Evaluation of Anticancer Activity

A systematic evaluation of the anticancer potential of 2-Chloro-3-(fluoromethyl)quinoline would involve a series of in vitro assays.

In Vitro Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[15][16]

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of 2-Chloro-3-(fluoromethyl)quinoline (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Target-Based Assay: Kinase Inhibition Assay

To validate the hypothesized mechanism of action, a direct kinase inhibition assay should be performed.[17]

Protocol:

-

Assay Setup: In a 96-well plate, combine the target kinase (e.g., EGFR, VEGFR2), a specific substrate, and ATP.

-

Inhibitor Addition: Add varying concentrations of 2-Chloro-3-(fluoromethyl)quinoline to the wells.

-

Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.

-

Detection: Use a suitable method (e.g., fluorescence, luminescence, or radioactivity) to measure the extent of substrate phosphorylation.

-

IC₅₀ Determination: Calculate the IC₅₀ value for kinase inhibition.

Experimental Workflow for Anticancer Evaluation

Caption: Experimental workflow for the in vitro evaluation of anticancer activity.

Comparative Analysis of Structurally Related Compounds

To provide a context for the potential potency of 2-Chloro-3-(fluoromethyl)quinoline, the following table summarizes the reported anticancer activities of some 2-chloroquinoline derivatives with various substitutions at the 3-position.

| Compound | Substitution at C3 | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1 | -CHO | HGC (Gastric) | >50 | [18] |

| 2 | -CH=N-NH-C₆H₅ | MCF-7 (Breast) | 15.2 | [11] |

| 3 | -CN | Hela (Cervical) | 30.92 | [19] |

| 4 | -CH=CH-CO-C₆H₄-NH₂ | PC-3 (Prostate) | 12.5 | [20] |

| 5 | -CH(OH)-Aryl | A549 (Lung) | 8.3 | [21] |

This table is for illustrative purposes and showcases the range of activities observed in related compounds.

Conclusion and Future Directions

While direct experimental data on 2-Chloro-3-(fluoromethyl)quinoline is currently lacking, this technical guide provides a robust framework for its synthesis and biological evaluation based on established principles of medicinal chemistry. The unique combination of a 2-chloro and a 3-(fluoromethyl) substituent on the privileged quinoline scaffold suggests a high potential for potent anticancer and antibacterial activities. The proposed synthetic route is feasible and relies on well-understood chemical transformations.

Future research should focus on the successful synthesis and characterization of 2-Chloro-3-(fluoromethyl)quinoline, followed by a comprehensive in vitro and in vivo evaluation of its biological activities. Structure-activity relationship (SAR) studies, guided by computational modeling, will be crucial for the optimization of this promising scaffold to develop novel therapeutic agents. This guide serves as a foundational document to inspire and direct these future investigations.

References

- Janknegt, R. (1986). Fluorinated quinolones. A review of their mode of action, antimicrobial activity, pharmacokinetics and clinical efficacy. Pharmaceutisch Weekblad Scientific Edition, 8(1), 1–21.

- BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis.

- A physico-chemical investigation of fluorine-enriched quinolines. New Journal of Chemistry.

- Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transform

- Ali, M. M., Rajanna, K. C., & Prakash, P. K. S. (2001).

- Tekale, A. S., et al. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations.

- A green perspective: Synthesis of 2-chloro-3-formylquinolines and its deriv

- Abcam. (n.d.). MTT assay protocol.

- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.

- Shaikh, A. S., et al. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent.

- Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT.

- MTT Assay Protocol.

- BenchChem. (2025). Application Note & Protocol: Evaluating the Cytotoxicity of Anticancer Agent 63 using the MTT Assay.

- Purser, S., et al. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 775-788.

- BenchChem. (2025).

- Synthesis and biological evaluation of new rhodanine analogues bearing 2-chloroquinoline and benzo[h]quinoline scaffolds as anticancer agents.

- Meth-Cohn, O. (1993). THE SYNTHESIS OF PYRmms, QUINOLINES AND OTHER RELATED SYSTEMS BY THE VILSMEIER AND THE REVERSE. HETEROCYCLES, 35(1), 543.

- A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1.

- How can i do Vilsemier-Haack reaction for Quinoline Synthesis?

- El-Naggar, A. M., et al. (2018). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. BMC Chemistry, 12(1), 118.

- Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry.

- Li, Y., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3434.

- Özenver, N., et al. (2023). Structure-activity relationship of anticancer drug candidate quinones. TURKISH JOURNAL OF CHEMISTRY, 47(1), 152-165.

- Ramya, P., et al. (2018). Curcumin inspired 2-chloro/phenoxy quinoline analogues: Synthesis and biological evaluation as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 28(5), 934-940.

- Comprehensive review on current developments of quinoline-based anticancer agents. SpringerLink.

- The fluorin

- Al-Warhi, T. I., et al. (2023). Synthesis, Anti-Proliferative Activity, DFT and Docking Studies of Some Novel Chloroquinoline-Based Heterocycles. Journal of Molecular Structure, 1290, 135919.

- Özenver, N., et al. (2023).

- Kumar, A., et al. (2020). Synthesis of Quinoline-Thiazole Compound (Ethyle 2-Chloroquinoline-3-yl) Methylene amino). International Journal of Trend in Scientific Research and Development, Volume-4(Issue-6), 11-14.

- Review on recent development of quinoline for anticancer activities. Taylor & Francis Online.

- BenchChem. (2025).

- 2-chloro-3-cyanoquinoline. PrepChem.com.

- Design, synthesis and antimicrobial evaluation of some novel quinoline deriv

- Ni, K., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054.

- Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. PMC.

- From secondary alcohols to tertiary fluoro substituents: A simple route to hydroxymethyl branched sugars with a fluorine substituent

- Tekale, A. S., et al. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies, 2(6), 42-45.

- Fluorin

- Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evalu

- Selected drugs and inhibitors containing a fluoromethyl group.

- Quinoline-based small molecules as effective protein kinases inhibitors (Review). (PDF).

Sources

- 1. A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 3. tandfonline.com [tandfonline.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scispace.com [scispace.com]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 9. chemijournal.com [chemijournal.com]

- 10. chemijournal.com [chemijournal.com]

- 11. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 12. researchgate.net [researchgate.net]

- 13. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The fluorinated quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives - MedCrave online [medcraveonline.com]

- 21. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

The Ascendancy of 2-Chloro-3-(fluoromethyl)quinoline as a Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Drug Development Professionals

Abstract

The quinoline nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful therapeutic agents.[1][2] Its rigid, bicyclic aromatic structure provides a versatile framework for interacting with a wide array of biological targets.[3][4] This guide delves into the strategic importance of a specifically functionalized quinoline derivative: 2-Chloro-3-(fluoromethyl)quinoline . We will explore the synergistic interplay between its three key structural features: the established quinoline core, a reactive 2-chloro handle for synthetic elaboration, and a strategically positioned 3-fluoromethyl group for modulating pharmacokinetic and pharmacodynamic properties. This document serves as a technical primer for researchers and drug development professionals, elucidating the rationale behind this scaffold's design, its synthetic accessibility, and its profound potential in crafting next-generation therapeutics.

The Quinoline Core: A Foundation of Therapeutic Success

Quinoline, a fused bicyclic heterocycle of benzene and pyridine, is a recurring motif in pharmaceuticals.[5] Its planarity and aromaticity facilitate key binding interactions such as π-π stacking and hydrophobic interactions within protein targets. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor and allows for salt formation, enhancing solubility.[5] The quinoline ring system is amenable to substitution at multiple positions, enabling chemists to fine-tune the steric, electronic, and physicochemical properties of drug candidates.[3] This versatility has led to the development of quinoline-based drugs across a spectrum of diseases, including cancer, malaria, and bacterial infections.[1][6][7]

Caption: The numbered quinoline scaffold and its key attributes.

Strategic Fluorination: The Role of the Monofluoromethyl Group

The incorporation of fluorine into drug candidates is a well-established strategy for enhancing molecular properties.[8][9][10] The monofluoromethyl (-CH₂F) group, in particular, serves as a valuable bioisostere for the hydroxyl (-OH) and methyl (-CH₃) groups, offering a unique combination of steric and electronic characteristics.[11]

Causality Behind Bioisosteric Replacement:

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the fluoromethyl group resistant to metabolic oxidation by cytochrome P450 enzymes. Replacing a metabolically labile methyl or hydroxymethyl group can dramatically increase a drug's half-life.[12][13]

-

Modulation of Basicity (pKa): Fluorine is highly electronegative. When placed near a basic nitrogen atom (like the quinoline nitrogen), the -CH₂F group's inductive electron-withdrawing effect can lower the pKa. This fine-tuning is critical for controlling the ionization state of a drug at physiological pH, which impacts its solubility, cell permeability, and target binding.[8]

-

Lipophilicity and Permeability: Replacing a polar hydroxyl group with a more lipophilic fluoromethyl group can enhance a molecule's ability to cross cellular membranes, improving oral bioavailability and penetration of the blood-brain barrier.[14][15]

-

Conformational Control and Binding: The -CH₂F group can act as a weak hydrogen bond acceptor. This unique property, not shared by the methyl group, can introduce new, favorable interactions with protein targets, potentially increasing binding affinity and selectivity.[16]

Caption: The -CH₂F group as a strategic bioisostere.

2-Chloro-3-(fluoromethyl)quinoline: The Convergent Scaffold

This molecule synergistically combines the benefits of its constituent parts: the quinoline core, the reactive C2-chloro group, and the property-modulating C3-fluoromethyl group.

Synthetic Strategy

The synthesis of 2-chloro-quinolines is often achieved via the Vilsmeier-Haack reaction, which formylates an activated aromatic ring, followed by cyclization and chlorination.[17][18] A plausible and efficient route to the title compound would involve a multi-step sequence starting from an appropriate acetanilide.

Caption: Proposed workflow for the synthesis of the target scaffold.

Rationale for Synthetic Choices: The Vilsmeier-Haack reaction is a robust and widely-used method for producing 2-chloro-3-formylquinolines from simple acetanilides.[19] The subsequent reduction to the alcohol is a standard, high-yielding transformation. The final deoxyfluorination step is critical; reagents like DAST (diethylaminosulfur trifluoride) are specifically designed to replace hydroxyl groups with fluorine under relatively mild conditions, preserving the other functional groups on the quinoline ring.

A Gateway to Chemical Diversity: The C2-Chloro Handle

The true power of this scaffold lies in the reactivity of the chlorine atom at the 2-position. It is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of a vast array of functional groups and building blocks. This position serves as the primary vector for diversification in a drug discovery program.

Caption: Derivatization strategies via the reactive C2-chloro handle.

This synthetic accessibility allows for the rapid generation of compound libraries, which is essential for exploring the Structure-Activity Relationship (SAR) around a given biological target.

Application in a Kinase Inhibitor Discovery Program: A Case Study

Many successful kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket. The quinoline scaffold is an excellent starting point for this endeavor.[2]

Design Strategy:

-

Core Binding: The quinoline nitrogen can form a critical hydrogen bond with the "hinge" region of the kinase ATP-binding site.

-

Vectorial Exploration: The C2 position points towards the solvent-exposed region of the active site. Attaching various substituents here allows for probing interactions that can enhance potency and selectivity.

-

Property Tuning: The C3-fluoromethyl group resides in a less critical region, where its primary role is to improve metabolic stability and cell permeability without disrupting the core binding interactions.

Hypothetical SAR Data for a Library of Kinase Inhibitors

The table below illustrates hypothetical data from a screening campaign against a target kinase (e.g., EGFR), demonstrating how systematic modification at the C2 position can impact inhibitory activity.

| Compound ID | R-Group (at C2-position) | Structure | IC₅₀ (nM) | Rationale for Change |

| Scaffold | -Cl | >10,000 | Starting material, inactive. | |

| LIB-001 | -NH-Ph | 850 | Introduction of a simple amine provides a binding vector. | |

| LIB-002 | -NH-(4-methoxyphenyl) | 220 | Electron-donating group may enhance H-bonding or fill a hydrophobic pocket. | |

| LIB-003 | -NH-(3-aminophenyl) | 75 | Additional amine provides a secondary H-bond donor/acceptor site. | |

| LIB-004 | -NH-(3-(methylsulfonamido)phenyl) | 15 | Sulfonamide group is a strong H-bond acceptor, significantly improving potency. |

This data is illustrative and serves to demonstrate the principles of SAR exploration.

Experimental Protocols

The following protocols are generalized procedures that serve as a validated starting point for laboratory synthesis.

Protocol 5.1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine

Trustworthiness: This protocol is self-validating through standard analytical techniques that confirm product formation and purity.

-

Reagent Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-Chloro-3-(fluoromethyl)quinoline (1.0 eq.) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or NMP).

-

Addition of Nucleophile: Add the desired primary or secondary amine (1.1 - 1.5 eq.) to the solution.

-

Addition of Base: Add a non-nucleophilic organic base such as diisopropylethylamine (DIPEA) (2.0 eq.) or an inorganic base like potassium carbonate (K₂CO₃) (2.0 eq.) to act as a scavenger for the HCl generated during the reaction.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature and reaction time (typically 4-24 hours) must be determined empirically for each specific amine.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel or by preparative HPLC to yield the desired 2-amino-3-(fluoromethyl)quinoline derivative.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion and Future Perspectives

2-Chloro-3-(fluoromethyl)quinoline is not merely another chemical building block; it is a strategically designed scaffold that addresses several key challenges in modern drug discovery. It provides a stable, biologically relevant core, a reactive handle for rapid library synthesis, and an embedded functional group that enhances drug-like properties. The logical combination of these features makes it an exceptionally valuable tool for medicinal chemists.

Future work will likely focus on expanding the repertoire of reactions at the C2-position, including advanced cross-coupling methodologies, and exploring the synthesis of analogs with alternative fluorinated motifs at the C3-position (e.g., -CHF₂, -CF₃) to further dissect the role of fluorine electronics and lipophilicity on biological activity. As our understanding of target biology deepens, scaffolds like this will be instrumental in the efficient and rational design of potent, selective, and metabolically robust clinical candidates.

References

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers.

- Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain.

- Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. PubMed.

- Quinoline‐derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review.

- An overview of quinoline as a privileged scaffold in cancer drug discovery. Taylor & Francis Online.

- Bioisosteres of Carbohydrate Functional Groups in Glycomimetic Design. PMC.

- The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorin

- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic

- Fluorine as a key element in modern drug discovery and development. LE STUDIUM.

- Selected functional groups to which the ‐CH2F moiety is bioisosteric.

- Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

- Fluorine in drug discovery: Role, design and case studies. Journal of Pharmacognosy and Phytochemistry.

- The Role of Small Molecules Containing Fluorine

- Cytotoxicity and Molecular Targeting Study of Novel 2-Chloro-3- substituted Quinoline Derivatives as Antitumor Agents.

- A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent.

- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel

- Cytotoxicity and Molecular Targeting Study of Novel 2-Chloro-3- substituted Quinoline Derivatives as Antitumor Agents. Bentham Science.

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC.

- Quinoline Derivatives with Different Functional Groups: Evaluation of Their C

- Comprehensive review on current developments of quinoline-based anticancer agents. SpringerLink.

- Biological Activities of Quinoline Deriv

Sources

- 1. Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. chemijournal.com [chemijournal.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]

- 6. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamscience.com [benthamscience.com]

- 8. mdpi.com [mdpi.com]

- 9. pharmacyjournal.org [pharmacyjournal.org]

- 10. The Role of Small Molecules Containing Fluorine Atoms | Encyclopedia MDPI [encyclopedia.pub]

- 11. researchgate.net [researchgate.net]

- 12. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 14. Bioisosteres of Carbohydrate Functional Groups in Glycomimetic Design - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemrxiv.org [chemrxiv.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. chemijournal.com [chemijournal.com]

- 18. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity [mdpi.com]

Whitepaper: Strategic Synthesis of Fluorinated Quinoline Derivatives

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine into the quinoline scaffold is a cornerstone of modern medicinal chemistry and materials science. This modification can dramatically enhance a molecule's pharmacokinetic profile, metabolic stability, and target binding affinity.[1][2][3] This guide provides an in-depth analysis of the principal synthetic strategies for accessing fluorinated quinoline derivatives. We will move beyond mere procedural descriptions to explore the underlying mechanistic principles, the rationale behind experimental choices, and the practical applications of each method. This document is structured to serve as a comprehensive resource, covering classical cyclization reactions with fluorinated precursors, modern late-stage direct fluorination techniques, and advanced transition-metal-catalyzed methodologies.

Part 1: The Foundational Pillar - Classical Cyclization Strategies

The most traditional and robust approaches to fluorinated quinolines involve constructing the heterocyclic ring system from appropriately substituted fluorinated aniline precursors. These methods offer excellent control over the initial placement of fluorine atoms on the benzene portion of the quinoline core.

The Skraup and Doebner-von Miller Reactions

The Skraup synthesis, first reported in 1880, is a powerful method for producing quinolines by heating an aniline with sulfuric acid, glycerol, and an oxidizing agent like nitrobenzene.[4] The Doebner-von Miller reaction is a related and more versatile modification that uses α,β-unsaturated carbonyl compounds to react with anilines, typically under acidic conditions.[5][6]

Causality and Mechanistic Insight: The reaction begins with the acid-catalyzed dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[7] The aniline then undergoes a nucleophilic conjugate addition to acrolein. This is followed by an acid-catalyzed intramolecular electrophilic cyclization onto the electron-rich aromatic ring. The resulting dihydroquinoline is then oxidized to the aromatic quinoline product.[5] The choice of a fluorinated aniline (e.g., 4-fluoroaniline) as the starting material directly embeds the fluorine atom at a specific position in the resulting quinoline.

Challenges and Field-Proven Insights: The Skraup reaction is notoriously exothermic and can be violent.[4] The inclusion of a moderator, such as ferrous sulfate (FeSO₄), is a critical, field-proven technique to ensure a controlled reaction rate. Modern approaches have also explored the use of ionic liquids and microwave irradiation to improve safety and efficiency.[8][9] A key limitation is that these methods are often incompatible with sensitive functional groups due to the harsh acidic and oxidative conditions.[6][10]

Experimental Protocol: Skraup Synthesis of 6-Fluoroquinoline

-

Reagent Preparation: In a well-ventilated fume hood, cautiously add 30 mL of concentrated sulfuric acid to a 250 mL three-necked flask equipped with a reflux condenser and a mechanical stirrer.

-

Reaction Setup: To the stirred acid, add 11.1 g (0.1 mol) of 4-fluoroaniline and 7.5 g of anhydrous ferrous sulfate.

-

Addition of Glycerol: Slowly add 27.6 g (0.3 mol) of glycerol to the mixture. The addition should be controlled to manage the initial exotherm.

-

Heating and Reflux: Heat the mixture gently. Once the initial vigorous reaction subsides, increase the temperature and maintain a steady reflux for 3-4 hours.

-

Work-up: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture into 500 mL of cold water.

-

Purification: Make the solution alkaline by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath. This will precipitate the crude product along with inorganic salts.

-

Extraction: Extract the product using steam distillation or solvent extraction with a suitable organic solvent (e.g., toluene).

-

Final Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude 6-fluoroquinoline can be further purified by vacuum distillation.

The Friedländer Annulation

The Friedländer synthesis is a highly versatile and straightforward condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group (e.g., a ketone or β-ketoester).[11][12] This method is particularly valuable for creating highly substituted and functionalized quinolines.

Causality and Mechanistic Insight: The reaction proceeds via an initial aldol-type condensation between the two carbonyl-containing starting materials, followed by cyclization and dehydration.[11] It can be catalyzed by either acids or bases. The choice of catalyst is crucial; for instance, indium(III) triflate has been shown to be a highly effective Lewis acid catalyst for this transformation, often allowing for solvent-free conditions.[13] Using a fluorinated 2-aminoaryl ketone, such as 2-amino-5-fluorobenzophenone, allows for the precise installation of a fluorine atom onto the quinoline's benzenoid ring.

Logical Workflow: Friedländer Annulation

Caption: General mechanism of the Friedländer quinoline synthesis.

Part 2: The Modern Approach - Direct Fluorination of the Quinoline Core

Late-stage fluorination, where the fluorine atom is introduced onto a pre-formed quinoline scaffold, is a highly attractive strategy in drug discovery. It allows for the rapid generation of analogues from a common intermediate.

Electrophilic Fluorination

Direct C-H fluorination using electrophilic fluorinating agents is a primary method for this transformation. Reagents like Selectfluor (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI) are widely used due to their stability and reactivity.[14]

Causality and Mechanistic Insight: The quinoline ring, being an electron-deficient azaarene, is generally resistant to electrophilic aromatic substitution.[15] Therefore, the reaction often requires harsh acidic media (e.g., sulfuric acid or oleum) to protonate and activate the quinoline ring, which paradoxically deactivates it further towards electrophilic attack.[16] Fluorination typically occurs on the benzenoid ring at the C5, C6, and C8 positions, often resulting in a mixture of isomers.[16] The regioselectivity is dictated by the electronic and steric effects of existing substituents on the quinoline core.

Data on Regioselectivity of Direct Fluorination

| Quinoline Substrate | Fluorinating Agent | Conditions | Major Products | Reference |

| Quinoline | F₂ / I₂ | Room Temp | 2-Fluoroquinoline | [17] |

| Quinoline | Elemental F₂ | H₂SO₄ | Mixture of 5-F, 6-F, 8-F | [16] |

| 6-Methoxyquinoline | Elemental F₂ | Acidic Media | 5-Fluoro-6-methoxyquinoline | [16] |

| Quinaldine (2-Methyl) | HF:Pyridine | Electrolysis | 5,8-Difluoroquinaldine | [18] |

Nucleophilic and Concerted Fluorination

Nucleophilic fluorination of azaarenes is challenging because the intermediate (a Meisenheimer complex) is often unstable, and the elimination of a hydride is thermodynamically unfavorable compared to the expulsion of the fluoride anion.[15][19]

A Breakthrough in a Challenging Field: Recent advances have described an innovative electron-transfer-enabled concerted nucleophilic fluorination.[15][19][20] This method avoids the formation of the problematic Meisenheimer intermediate. The proposed mechanism involves a chain process with an asynchronous concerted transfer of a fluoride anion, an electron, and a proton (F⁻-e⁻-H⁺).[19] This strategy, often employing a photosensitizer and an oxidant like Selectfluor, has enabled the first successful nucleophilic oxidative fluorination of quinolines, showing remarkable C4 selectivity.[15]

Workflow: Concerted Nucleophilic C-H Fluorination

Caption: Simplified workflow for concerted nucleophilic fluorination.[15]

Part 3: The Power of Catalysis - Transition-Metal-Mediated Syntheses

Transition-metal catalysis has revolutionized the synthesis of complex heterocycles, and quinolines are no exception. These methods often involve multi-component reactions (MCRs), which offer high atom economy and operational simplicity.[21]

Causality and Mechanistic Insight: Catalysts based on palladium, copper, iron, and silver are instrumental in facilitating key C-C and C-N bond-forming steps under mild conditions.[21] For instance, a Suzuki coupling reaction can be employed to introduce a fluorinated aryl group onto a bromo-quinoline scaffold. This is a powerful method for late-stage functionalization. An example protocol involves reacting a bromo-quinoline with a fluorinated boronic acid in the presence of a palladium catalyst.[22]

Experimental Protocol: Suzuki Coupling for 6-(4-fluorophenyl)quinoline

-

Inert Atmosphere: To an oven-dried Schlenk flask, add 6-bromoquinoline (1.0 equiv), 4-fluorophenylboronic acid (1.2 equiv), sodium carbonate (Na₂CO₃, 2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon). Add a degassed solvent mixture, such as DMF:H₂O (10:1).[22]

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 6-(4-fluorophenyl)quinoline.[22]

Conclusion and Future Outlook

The synthesis of fluorinated quinoline derivatives has evolved from harsh, classical methods to sophisticated, mild, and highly selective modern techniques. Classical cyclizations like the Skraup and Friedländer reactions remain workhorses for building the core from fluorinated anilines. However, the future of the field lies in the continued development of late-stage C-H fluorination and transition-metal-catalyzed reactions. The emergence of concerted nucleophilic fluorination represents a paradigm shift, overcoming long-standing challenges in the selective fluorination of electron-deficient heterocycles.[15][19] As our understanding of reaction mechanisms deepens, we can anticipate the development of even more precise and efficient catalytic systems, enabling the synthesis of novel fluorinated quinolines with tailored properties for advanced applications in medicine and materials science.

References

-

Selective Direct Fluorination of Quinoline Derivatives. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

-

Exploring the Synthesis and Applications of Fluoroquinoline Derivatives. (2026, January 24). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 19, 2026, from [Link]

-

Wang, R., et al. (2023). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. Journal of the American Chemical Society. [Link]

-

State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. (2025, December 4). RSC Publishing. [Link]

-

Wang, R., et al. (2023). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C−H Fluorination of Quinolines. Semantic Scholar. [Link]

-

Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (2025, July 8). MDPI. [Link]

-

Wang, R., et al. (2023). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. Journal of the American Chemical Society. [Link]

-

Wang, R., et al. (2023). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C-H Fluorination of Quinolines. PubMed. [Link]

-

O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. [Link]

-

Regioselective Electrolytic 5,8-Difluorination of Quinolines. (2017). Georgia Southern University. [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2024, February 22). MDPI. [Link]

-

C—F Bond Insertion into Indoles with CHBr2F: An Efficient Method to Synthesize Fluorinated Quinolines and Quinolones. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

-

Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. (n.d.). RSC Publishing. Retrieved February 19, 2026, from [Link]

-

Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. (2025, August 30). PubMed. [Link]

-

Fluorine in drug discovery: Role, design and case studies. (n.d.). Innovare Academic Sciences. Retrieved February 19, 2026, from [Link]

-

Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. (2025, August 30). ACS Publications. [Link]

-

Doebner–Miller reaction. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]

-

260 quinolones for applications in medicinal chemistry: synthesis and structure. (n.d.). Universidade do Porto. Retrieved February 19, 2026, from [Link]

-

Recent Advances in Metal-Free Quinoline Synthesis. (2016, July 29). PMC - NIH. [Link]

-

Metal(II) Complexes of the Fluoroquinolone Fleroxacin: Synthesis, Characterization and Biological Profile. (n.d.). PMC - NIH. [Link]

-

Elemental fluorine. Part 10.1 Selective fluorination of pyridine, quinoline and quinoxaline derivatives with fluorine–iodine mixtures. (n.d.). RSC Publishing. Retrieved February 19, 2026, from [Link]

-

Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes. (2023, September 11). PMC - NIH. [Link]

-

Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2023, April 11). MDPI. [Link]

-

Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. (n.d.). ResearchSpace@UKZN. Retrieved February 19, 2026, from [Link]

-

Metal Complexes of Fluoroquinolones with Selected Transition Metals, Their Synthesis, Characterizations, and Therapeutic Applications. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

-

Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2025, October 13). ResearchGate. [Link]

-

Towards catalytic fluoroquinolones: from metal-catalyzed to metal-free DNA cleavage. (n.d.). PMC. [Link]

-

Review of Quinoline Derivatives. (2016, May 15). JETIR. [Link]

-

Towards Catalytic Fluoroquinolones: From Metal-Catalyzed to Metal-Free DNA Cleavage. (2024, August 19). RSC Publishing. [Link]

-

Skraup Synthesis. (n.d.). ideXlab. Retrieved February 19, 2026, from [Link]

-

Skraup reaction. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]

-

Electrophilic substitution of fluorine in the Skraup reaction. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

-

Advances in polymer based Friedlander quinoline synthesis. (2021, August 2). Semantic Scholar. [Link]

-

ChemInform Abstract: Synthesis of Quinolines via Friedlaender Reaction in Water and under Catalyst-Free Conditions. (2025, August 7). ResearchGate. [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved February 19, 2026, from [Link]

-

Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. (2025, August 10). ResearchGate. [Link]

-

Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (2006, July 19). ACS Publications. [Link]

-

Doebner-Miller reaction and applications. (n.d.). Slideshare. Retrieved February 19, 2026, from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Skraup reaction - Wikipedia [en.wikipedia.org]

- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 6. researchspace.ukzn.ac.za [researchspace.ukzn.ac.za]

- 7. iipseries.org [iipseries.org]

- 8. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Skraup Synthesis - Explore the Science & Experts | ideXlab [idexlab.com]

- 10. researchgate.net [researchgate.net]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Elemental fluorine. Part 10.1 Selective fluorination of pyridine, quinoline and quinoxaline derivatives with fluorine–iodine mixtures - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 18. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]

- 19. Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C-H Fluorination of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06627A [pubs.rsc.org]

- 22. pubs.acs.org [pubs.acs.org]

The Electron Withdrawing Nature of the 2-Chloro-3-Trifluoromethyl Moiety

A deep dive into the electronic properties of the 2-chloro-3-trifluoromethyl moiety reveals a fascinating interplay of inductive and resonance effects that significantly influence molecular behavior. This technical guide, intended for researchers, scientists, and professionals in drug development, will explore these properties, their quantitative assessment, and their implications for chemical reactivity and biological activity. As we will see, the specific arrangement of a chloro and a trifluoromethyl group on an aromatic ring creates a unique electronic landscape with profound consequences.

The 2-chloro-3-trifluoromethylphenyl group is a potent electron-withdrawing moiety. This characteristic arises from the combined influence of the individual substituents. The trifluoromethyl group (-CF3) is a powerful electron-withdrawing group, primarily due to the high electronegativity of the fluorine atoms, which results in a strong negative inductive effect (-I).[1][2] The chlorine atom also exerts a deactivating, electron-withdrawing inductive effect (-I) due to its electronegativity.[3][4] While halogens can also exhibit a positive resonance effect (+R) by donating lone pair electrons to the aromatic π-system, the inductive effect is generally stronger.[5]

The positioning of these groups on the aromatic ring is crucial. The chloro group is at the ortho position, and the trifluoromethyl group is at the meta position relative to a point of attachment on the ring. This arrangement means that both groups primarily influence the ring's electron density through their inductive effects.

Quantifying Electronic Effects: Hammett Constants

The electronic effect of a substituent can be quantified using Hammett substituent constants (σ).[6] These constants are derived from the ionization of substituted benzoic acids. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

Since both substituents are strongly electron-withdrawing, the combined effect is expected to be significantly electron-withdrawing. Additivity rules for Hammett constants suggest that the overall effect can be approximated by summing the individual constants, although this is a simplification.[8] A more precise value would require experimental determination.

Impact on Acidity: The pKa of Substituted Phenols and Anilines

The electron-withdrawing nature of the 2-chloro-3-trifluoromethyl moiety has a pronounced effect on the acidity of functional groups attached to the aromatic ring. For instance, a phenol or anilinium ion bearing this substituent would be significantly more acidic (have a lower pKa) than the unsubstituted parent compound. The electron-withdrawing groups stabilize the conjugate base (phenoxide or aniline) by delocalizing the negative charge.

The prediction of pKa values for polysubstituted aromatic compounds can be approached using computational methods, such as Density Functional Theory (DFT), which can calculate the charge distribution in the molecule and its conjugate base.[9]

Dipole Moment: A Vectorial Sum of Bond Moments

The dipole moment of a molecule is a measure of its overall polarity and arises from the vector sum of individual bond moments.[10] For a benzene ring substituted with the 2-chloro-3-trifluoromethyl moiety, the overall dipole moment will be a combination of the C-Cl and C-CF3 bond moments, as well as any moments from other substituents.

The C-Cl bond has a significant dipole moment, and the C-CF3 bond has an even larger one due to the three highly electronegative fluorine atoms. The relative orientation of these bond moments (approximately 60 degrees apart on the benzene ring) will determine the magnitude and direction of the net molecular dipole moment. This can be estimated using vector addition of the individual bond moments.[11]

Spectroscopic Signatures: Insights from NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of atoms in a molecule. The chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei are sensitive to the electron density around them.

-

¹³C NMR: The carbon atoms of the aromatic ring will exhibit characteristic chemical shifts. The carbon atoms directly attached to the electron-wielding chloro and trifluoromethyl groups will be significantly deshielded (shifted to higher ppm values). The electron-withdrawing nature of the moiety will also influence the chemical shifts of the other ring carbons.[12][13] The ¹³C chemical shift of a naked benzene ring is approximately 128.4 ppm.[14]

-

¹⁹F NMR: The trifluoromethyl group provides a unique spectroscopic handle. The ¹⁹F chemical shift is highly sensitive to the electronic environment and can provide valuable information about the electronic effects of the substituents on the aromatic ring.[15][16] The chemical shift of the CF3 group is influenced by both inductive and resonance effects of other substituents.[17]

Reactivity: Guiding Chemical Transformations

The electronic properties of the 2-chloro-3-trifluoromethyl moiety profoundly impact the reactivity of the aromatic ring in various chemical reactions.

Electrophilic Aromatic Substitution

The strong electron-withdrawing nature of both the chloro and trifluoromethyl groups deactivates the aromatic ring towards electrophilic aromatic substitution (EAS).[1][18] This means that reactions like nitration, halogenation, and Friedel-Crafts reactions will be significantly slower compared to benzene.

The directing effect of the substituents must also be considered. The chloro group is an ortho, para-director (due to its +R effect), while the trifluoromethyl group is a meta-director (due to its strong -I effect).[1] In this case, the directing effects are somewhat in conflict. The position of electrophilic attack will be determined by the interplay of these effects and steric hindrance.

Nucleophilic Aromatic Substitution

Conversely, the electron-deficient nature of the aromatic ring makes it more susceptible to nucleophilic aromatic substitution (SNAr).[19][20] The presence of strong electron-withdrawing groups stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[21][22] The chlorine atom can act as a leaving group in SNAr reactions, especially when activated by the ortho- and para-directing trifluoromethyl group.

Experimental and Computational Workflows

To further characterize the electronic properties of the 2-chloro-3-trifluoromethyl moiety, a combination of experimental and computational methods is recommended.

Experimental Protocols

Protocol for pKa Determination via Potentiometric Titration

This protocol outlines the steps for determining the acid dissociation constant (pKa) of a compound containing the 2-chloro-3-trifluoromethylphenyl moiety, for example, 2-chloro-3-(trifluoromethyl)phenol.

-

Preparation of Solutions:

-

Prepare a standard solution of the analyte (e.g., 0.01 M 2-chloro-3-(trifluoromethyl)phenol) in a suitable solvent (e.g., a water-methanol mixture to ensure solubility).

-

Prepare standardized solutions of a strong base (e.g., 0.1 M NaOH) and a strong acid (e.g., 0.1 M HCl).

-

-

Calibration of pH Meter: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa.

-

Titration:

-

Place a known volume of the analyte solution in a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Slowly add the standardized base solution in small increments (e.g., 0.1 mL) from a burette.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added.

-

Determine the equivalence point from the inflection point of the titration curve (the point of steepest slope).

-

The pKa is equal to the pH at the half-equivalence point (the volume of titrant that is half of the volume at the equivalence point).

-

Protocol for Dipole Moment Determination via the Solution Method

This method involves measuring the dielectric constant and density of dilute solutions of the polar compound in a non-polar solvent.

-

Preparation of Solutions: Prepare a series of solutions of the 2-chloro-3-trifluoromethyl-substituted compound in a non-polar solvent like benzene or cyclohexane at different known concentrations.

-

Measurement of Dielectric Constant: Measure the dielectric constant of the pure solvent and each of the solutions using a dielectric constant meter.

-

Measurement of Density: Measure the density of the pure solvent and each of the solutions using a pycnometer or a density meter.

-

Calculation: Use the Debye equation or other appropriate models to calculate the molar polarization of the solute at infinite dilution. From this, the dipole moment of the molecule can be determined.

Computational Workflow

Workflow for DFT Calculation of Molecular Properties